2,3-Dimethylpentane-d16

Description

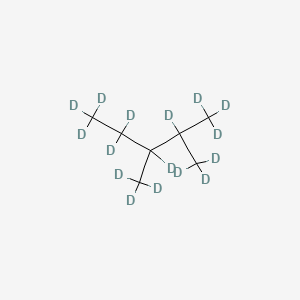

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,4,5,5,5-decadeuterio-3,4-bis(trideuteriomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGECXQBGLLYSFP-MPARFAGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethylpentane D16

Strategies for Complete Deuteration of Alkanes

The exhaustive replacement of all sixteen hydrogen atoms in 2,3-dimethylpentane (B165511) with deuterium (B1214612) requires robust methodologies capable of activating and functionalizing otherwise unreactive C-H bonds. The two principal approaches to achieve such extensive deuteration are direct catalytic hydrogen-deuterium exchange and more elaborate multi-step synthetic routes.

Catalytic hydrogen-deuterium (H/D) exchange is a powerful and direct method for the synthesis of deuterated alkanes. researchgate.net This technique involves the use of a catalyst to facilitate the exchange of hydrogen atoms in the organic substrate with deuterium atoms from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂). For the complete deuteration of alkanes to their perdeuterated counterparts, heterogeneous catalysts such as platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) are often employed due to their high activity. researchgate.netcdnsciencepub.comresearchgate.net

The general mechanism for H/D exchange on metal surfaces involves the adsorption of the alkane onto the catalyst surface, followed by the cleavage of a C-H bond to form a surface-bound alkyl intermediate and a hydrogen atom. The deuterium source (e.g., D₂O) also interacts with the catalyst surface, providing a reservoir of deuterium atoms. The surface-bound alkyl group can then react with a deuterium atom to form a C-D bond, and the deuterated alkane is subsequently desorbed from the surface. This process is repeated multiple times to achieve high levels of deuterium incorporation. rsc.org

Research has shown that a mixed catalytic system of Pt/C and Rh/C can be particularly effective for the multiple deuteration of a wide variety of linear, branched, and cyclic alkanes. researchgate.net The synergistic effect of the two metals can lead to higher deuterium incorporation under milder conditions than when either catalyst is used alone. For instance, a study on the deuteration of various alkanes demonstrated that a combination of 10% Pt/C and 5% Rh/C in a mixture of deuterated isopropanol (B130326) (i-PrOD-d8) and D₂O at 120 °C could achieve high levels of deuteration. researchgate.netrsc.org

| Alkane Substrate (similar to 2,3-Dimethylpentane) | Catalytic System | Deuterium Source | Temperature (°C) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| n-Heptane | 10% Pt/C and 5% Rh/C | i-PrOD-d8 / D₂O | 120 | 98 |

| Cyclohexane | 10% Pt/C and 5% Rh/C | i-PrOD-d8 / D₂O | 120 | 95 |

| Methylcyclohexane | 10% Pt/C and 5% Rh/C | i-PrOD-d8 / D₂O | 120 | 97 |

This table presents representative data for the deuteration of alkanes structurally related to 2,3-dimethylpentane, based on findings from studies on mixed catalytic systems. researchgate.net

While catalytic H/D exchange offers a direct route to deuterated alkanes, multi-step synthesis provides an alternative approach that can offer greater control over the final product, albeit with increased complexity. sparkl.me This strategy involves the construction of the carbon skeleton of the target molecule from smaller, already deuterated building blocks, or the introduction of deuterium at specific stages of a synthetic sequence. For the synthesis of 2,3-Dimethylpentane-d16, a plausible multi-step route would involve the following conceptual steps:

Preparation of Deuterated Precursors: The synthesis would commence with simple, commercially available deuterated starting materials. For instance, deuterated acetone (B3395972) (acetone-d6) and deuterated ethyl iodide (ethyl iodide-d5) could serve as foundational building blocks.

Carbon-Carbon Bond Formation: A Grignard reaction between ethylmagnesium iodide-d5 (prepared from ethyl iodide-d5) and acetone-d6 (B32918) would yield 2-methyl-2-pentanol-d11.

Dehydration and Deuteration of the Alkene: The resulting deuterated alcohol would then be dehydrated to form a mixture of deuterated alkenes, primarily 2-methyl-2-pentene-d10 and 2-methyl-1-pentene-d10.

Perdeuteration of the Alkene: The final step would involve the catalytic deuteration of the alkene mixture using D₂ gas in the presence of a catalyst like Pt/C or Pd/C. This step would not only saturate the double bond but also exchange the remaining protons for deuterons, leading to the final product, this compound.

This multi-step approach, while more laborious, can ensure a very high level of isotopic purity in the final product. cdnsciencepub.com

Catalytic Hydrogen-Deuterium Exchange Processes (e.g., heterogeneous Pt/C and Rh/C systems)

Regioselective and Stereoselective Deuteration Approaches for Complex Systems

For a molecule with the complexity of 2,3-dimethylpentane, which contains primary, secondary, and tertiary C-H bonds, achieving complete and uniform deuteration via catalytic exchange can be challenging. The reactivity of C-H bonds towards activation often follows the order tertiary > secondary > primary. This inherent difference in reactivity can lead to non-uniform deuterium incorporation, where some positions are more readily deuterated than others. acs.org

While for the synthesis of this compound the goal is complete deuteration, rendering regioselectivity a moot point, the principles of regioselective deuteration are crucial for the synthesis of partially labeled analogues. jst.go.jp For complex molecules, directing groups can be used to achieve site-selective deuteration. However, for a simple alkane like 2,3-dimethylpentane, such strategies are not readily applicable. The challenge lies in finding catalytic systems that can overcome the inherent reactivity differences of the various C-H bonds to achieve uniform perdeuteration.

Stereoselectivity is also a consideration, as 2,3-dimethylpentane is a chiral molecule. Catalytic H/D exchange on heterogeneous surfaces can lead to racemization at chiral centers. cdnsciencepub.com For the synthesis of a specific stereoisomer of this compound, a stereocontrolled multi-step synthesis would be necessary, starting from a chiral precursor.

Optimization of Deuterium Incorporation Levels and Isotopic Purity

Achieving high levels of deuterium incorporation and ensuring the isotopic purity of the final product are paramount. cerilliant.com In catalytic H/D exchange, several factors can be optimized to maximize deuterium incorporation:

Catalyst Choice and Loading: As discussed, mixed catalytic systems can be more effective. The amount of catalyst used can also influence the reaction rate and efficiency.

Deuterium Source: The choice and excess of the deuterium source (D₂O or D₂) are critical. Using a high excess of the deuterating agent drives the equilibrium towards the deuterated product. acs.org

Reaction Temperature and Time: Higher temperatures generally increase the rate of H/D exchange, but can also lead to side reactions like cracking or isomerization. cdnsciencepub.com Therefore, a balance must be found. Longer reaction times typically lead to higher deuterium incorporation.

Solvent System: The use of a co-solvent like deuterated isopropanol can improve the miscibility of the alkane in the aqueous D₂O phase, enhancing the reaction rate. researchgate.net

The isotopic purity of the final this compound product is typically determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. uva.nlwm.edu GC-MS can be used to determine the molecular weight of the product and to quantify the distribution of different isotopologues (molecules with different numbers of deuterium atoms). ¹H NMR can be used to detect any residual protons, while ²H NMR can confirm the positions of the deuterium atoms.

| Analytical Technique | Information Obtained |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight confirmation, isotopic distribution, and quantification of isotopologues. |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Detection and quantification of residual protons. |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Confirmation of deuterium incorporation at specific positions. |

Advanced Spectroscopic Characterization Techniques and Insights from Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy of Perdeuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. The substitution of protons (¹H) with deuterons (²H) in 2,3-Dimethylpentane-d16 brings about significant changes in its NMR properties, which can be exploited in various advanced experimental contexts.

Application of ²H NMR for Structural and Dynamic Studies

Deuterium (B1214612) (²H) NMR spectroscopy is a valuable tool for investigating molecular dynamics. magritek.com While ¹H NMR spectra of alkanes can be complex due to extensive spin-spin coupling, ²H NMR spectra are often simpler and provide direct information about the mobility of different parts of a molecule. magritek.com For this compound, the ²H NMR spectrum would exhibit signals corresponding to the different deuterium environments within the molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. illinois.edu

The primary application of ²H NMR in studying deuterated alkanes lies in the analysis of quadrupolar relaxation and line shapes, which are sensitive to the rate and nature of molecular motion. cdnsciencepub.com In a molecule like this compound, different segments (e.g., the methyl groups vs. the ethyl group) will exhibit distinct motional properties. These differences in dynamics, such as rotational correlation times, can be quantified by measuring the ²H spin-lattice (T₁) and spin-spin (T₂) relaxation times for each distinct deuterium resonance. This allows for a detailed mapping of the motional landscape of the molecule.

Use as Reference Standards and Solvents in Advanced NMR Experiments

Perdeuterated compounds like this compound are crucial in ¹H NMR spectroscopy as non-protonated solvents, preventing the large solvent signal from overwhelming the analyte signals. wikipedia.orgdocbrown.info While common deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used, deuterated alkanes can be advantageous in specific applications where chemical inertness and a non-polar environment are required. docbrown.infodocbrown.info

Furthermore, deuterated compounds serve as excellent internal standards for quantitative NMR (qNMR) due to their distinct spectral properties. This compound could potentially be used as an internal standard in ¹H NMR studies of non-deuterated analytes in non-polar media. Its ²H signals would not interfere with the ¹H spectrum of the analyte, and if a known concentration is used, it can provide a reference for accurate quantification.

| Application | Description |

| Structural Elucidation | ²H NMR provides information on the number of distinct deuterium environments. |

| Dynamic Studies | Analysis of ²H relaxation times reveals details about molecular motions. cdnsciencepub.com |

| NMR Solvents | As a non-protonated solvent, it eliminates overwhelming solvent signals in ¹H NMR. wikipedia.orgdocbrown.info |

| Internal Standards | Can be used for accurate quantification in qNMR experiments. |

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The increased mass of deuterium compared to hydrogen leads to a predictable lowering of vibrational frequencies for modes involving the movement of these atoms.

Analysis of Vibrational Modes and Force Constant Changes with Deuteration

The most significant changes upon deuteration are observed in the C-H stretching and bending vibrations. For the non-deuterated 2,3-dimethylpentane (B165511), strong C-H stretching vibrations are found in the 2880-2940 cm⁻¹ region. docbrown.info In this compound, the corresponding C-D stretching vibrations are expected to shift to approximately 2100-2200 cm⁻¹, based on the square root of the ratio of the reduced masses of the C-D and C-H bonds.

Similarly, the C-H deformation vibrations, which appear between 1365 and 1480 cm⁻¹ in the hydrogenated form, will shift to lower wavenumbers in the deuterated analogue. docbrown.info These shifts can be precisely calculated and are a hallmark of isotopic substitution. The force constants of the bonds, which represent the bond strength, are not significantly altered by isotopic substitution, as they are a property of the electronic structure which remains unchanged. The analysis of these isotopic shifts provides a powerful confirmation of vibrational assignments. nist.gov

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) in 2,3-Dimethylpentane | Expected Approx. Wavenumber (cm⁻¹) in this compound |

| C-H Stretch | 2880 - 2940 docbrown.info | 2100 - 2200 |

| C-H Deformation | 1365 - 1480 docbrown.info | 970 - 1050 |

| C-C Skeletal | 790 - 1175 docbrown.info | 790 - 1175 |

Elucidation of Conformational Landscapes in Deuterated Alkanes

Branched alkanes like 2,3-dimethylpentane exist as a mixture of different conformers at room temperature due to rotation around C-C single bonds. mit.educhegg.com Vibrational spectroscopy is a sensitive probe of this conformational equilibrium. shu.ac.uk Specific vibrational modes, particularly in the "fingerprint" region (below 1500 cm⁻¹), are characteristic of certain dihedral angles and can be used to identify the presence of different conformers, such as anti and gauche forms. cdnsciencepub.comcdnsciencepub.com

In this compound, the deuteration of the molecule allows for the study of conformational preferences without the spectral complexity of C-H vibrations. The analysis of the temperature dependence of specific C-D vibrational bands can provide thermodynamic information about the relative stabilities of the different conformers. cdnsciencepub.com This is because the populations of the conformers change with temperature, leading to predictable changes in the intensities of their characteristic vibrational bands.

Mass Spectrometry for Quantitative Analysis and Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds through the analysis of their fragmentation patterns. Deuteration significantly impacts the mass spectrum and is a valuable tool for both quantitative analysis and understanding fragmentation mechanisms.

The molecular ion peak of 2,3-dimethylpentane appears at a mass-to-charge ratio (m/z) of 100. docbrown.infonist.gov For this compound, the molecular weight is increased by 16 atomic mass units (one for each deuterium), resulting in a molecular ion peak at m/z 116. lgcstandards.com

The fragmentation of alkanes in a mass spectrometer is a complex process involving the cleavage of C-C and C-H bonds. libretexts.org The fragmentation pattern of 2,3-dimethylpentane shows prominent peaks at m/z 43 and 57. docbrown.infovaia.com In this compound, the masses of the fragment ions will be shifted according to the number of deuterium atoms they contain. For instance, the cleavage of the C3-C4 bond in the deuterated molecule would lead to fragments with different m/z values than in the non-deuterated analogue. By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, the fragmentation pathways can be more clearly elucidated.

Deuterated compounds like this compound are widely used as internal standards in quantitative mass spectrometry. In methods such as gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to the sample. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes from the gas chromatograph and is ionized in the mass spectrometer. The analyte is quantified by comparing the intensity of its molecular ion or a characteristic fragment ion to that of the corresponding ion from the deuterated standard. This isotope dilution mass spectrometry (IDMS) approach is highly accurate and precise as it corrects for variations in sample preparation and instrument response.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2,3-Dimethylpentane | 100 docbrown.infonist.gov | 43, 57 docbrown.infovaia.com |

| This compound | 116 lgcstandards.com | Shifted due to deuteration |

Role in Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate quantitative analysis method that relies on the use of isotopically labeled compounds as internal standards. ckisotopes.comcore.ac.uk In this technique, a known quantity of the isotopically enriched standard, such as this compound, is added to a sample containing the non-labeled analyte of interest (the corresponding non-deuterated 2,3-dimethylpentane).

The core principle of SIDMS is that the labeled standard is chemically identical to the analyte, ensuring they behave the same way during sample preparation, extraction, and chromatographic separation. ckisotopes.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the instrument can distinguish between the analyte and the standard due to their mass difference. The ratio of the signal intensity of the analyte to the signal intensity of the known amount of added standard is used to calculate the precise concentration of the analyte in the original sample.

Deuterated compounds like this compound are ideal for this purpose because the mass difference between the labeled standard and the native compound is significant enough to prevent spectral overlap, yet their chemical properties are nearly identical. otsuka.co.jp This method provides high precision and accuracy, correcting for variations in instrument response and matrix effects that can affect other quantification methods. core.ac.uk

Table 1: Properties of 2,3-Dimethylpentane and its Deuterated Analog for SIDMS

| Compound | Chemical Formula | Molecular Weight (Approx.) | Role in SIDMS |

|---|---|---|---|

| 2,3-Dimethylpentane | C₇H₁₆ | 100.21 g/mol | Analyte |

Fragmentation Analysis of Perdeuterated Species for Structural Confirmation

Mass spectrometry not only quantifies compounds but also provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint.

For a standard alkane like 2,3-dimethylpentane (C₇H₁₆), common fragmentation involves the breaking of C-C bonds. docbrown.info For instance, the loss of a propyl group (C₃H₇•) would result in a fragment ion with a mass-to-charge ratio (m/z) of 57, while the loss of an ethyl group (C₂H₅•) would lead to an m/z 71 fragment. youtube.com The most stable (and often most abundant) carbocations are typically formed at tertiary or secondary carbon centers.

The analysis of the perdeuterated species, this compound, provides unambiguous confirmation of the structure. Because every hydrogen atom is replaced by a deuterium atom, the mass of each fragment will be shifted by the number of deuterium atoms it contains. This allows for a clear assignment of fragment identities.

For example, a key fragmentation of 2,3-dimethylpentane involves cleavage between carbons 3 and 4, which can produce a [C₄H₉]⁺ ion (m/z 57) and a [C₃H₇]⁺ ion (m/z 43). youtube.com In the d16 analog, these fragments would be [C₄D₉]⁺ and [C₃D₇]⁺. The expected m/z values for these deuterated fragments would be significantly higher, confirming the connectivity of the carbon skeleton.

Table 2: Comparison of Major Mass Spectrum Fragments for 2,3-Dimethylpentane and its Perdeuterated Analog

| Parent Compound | Fragment Formula (Non-deuterated) | Fragment m/z (Non-deuterated) | Corresponding Fragment Formula (Perdeuterated) | Expected Fragment m/z (Perdeuterated) |

|---|---|---|---|---|

| 2,3-Dimethylpentane | [C₅H₁₁]⁺ | 71 | [C₅D₁₁]⁺ | 82 |

| 2,3-Dimethylpentane | [C₄H₉]⁺ | 57 | [C₄D₉]⁺ | 66 |

Note: The m/z values are based on the most common isotopes and represent the nominal mass of the fragment ions.

Neutron Scattering Applications in Soft Matter and Polymer Research

Neutron scattering is a powerful, non-destructive technique for probing the structure and dynamics of materials at the nanoscale. ill.euepj-conferences.org The unique interaction of neutrons with atomic nuclei, particularly the large difference in scattering length between hydrogen and deuterium, makes isotopic substitution a cornerstone of neutron scattering experiments in soft matter and polymer science. ill.euiucr.org

Contrast Matching with Deuterated Solvents (e.g., deuterated mineral oils)

One of the most powerful methods in Small-Angle Neutron Scattering (SANS) is contrast variation. nih.gov The "contrast" in a SANS experiment is determined by the difference in the neutron scattering length density (SLD) between different components in a sample, such as a polymer and the solvent it is dissolved in. nih.gov By manipulating the SLDs of the components, it is possible to make one or more components effectively "invisible" to the neutrons, thereby highlighting the scattering from the component of interest. jove.com

This is achieved by strategically replacing hydrogen atoms with deuterium atoms. Hydrogen (¹H) has a negative scattering length, while deuterium (²H or D) has a positive one. This significant difference allows for the tuning of a solvent's SLD by mixing its hydrogenated and deuterated forms. When the SLD of the solvent is adjusted to be identical to the SLD of a specific solute, that solute is said to be "contrast matched" and will not contribute to the scattered intensity. nih.gov

Deuterated alkanes, such as this compound, are key components in creating deuterated solvents for these experiments. They can be used as part of a deuterated mineral oil or other non-polar solvent mixtures to study the structure of non-polar polymers or other soft matter systems. For example, in a study of a polymer-nanoparticle composite dispersed in an oil, one could use a mixture of hydrogenated and deuterated oils (containing components like this compound) to match the scattering of the nanoparticles, thus isolating the scattering signal from just the polymer chains.

Investigation of Polymer Conformation and Dynamics

Neutron scattering is exceptionally well-suited for studying the conformation and dynamics of polymer chains. mdpi.commdpi.com The size and shape of polymers in solution or in a melt can be determined using SANS. By selectively deuterating either the polymer chains or the solvent matrix, researchers can generate the necessary contrast to investigate polymer structure. nih.gov

For instance, dispersing a small amount of deuterated polymer chains within a matrix of identical, but hydrogenated, polymer chains allows for the determination of the single-chain conformation in a polymer melt. Conversely, dissolving a hydrogenated polymer in a deuterated solvent like deuterated pentane (B18724) or a more complex deuterated hydrocarbon mixture allows for detailed investigation of the polymer's shape in solution. mdpi.com This can reveal how the polymer conformation changes with concentration, temperature, or solvent quality. mdpi.com

Quasi-elastic neutron scattering (QENS) can further probe the dynamics of the polymer chains. By analyzing the small energy changes of neutrons scattered by the sample, it is possible to study motions like segmental diffusion and chain reptation. Using a deuterated solvent like this compound can be crucial in these experiments to minimize the strong, incoherent scattering from hydrogen, which would otherwise obscure the weaker signal from the polymer's dynamics. This allows for a clearer picture of how the polymer chains move and flex on nanosecond timescales. academie-sciences.fr

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,3-Dimethylpentane |

| This compound |

| 2-Methylhexane |

| Carbon |

| Deuterium |

| Hydrogen |

Applications in Mechanistic Organic Chemistry and Isotopic Tracing

Kinetic Isotope Effect (KIE) Studies on Reaction Pathways

The substitution of hydrogen with deuterium (B1214612) in a molecule can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a cornerstone in the elucidation of reaction mechanisms, providing insights into which bonds are broken or formed during the slowest step of a reaction. princeton.edu

The kinetic isotope effect is broadly categorized into primary and secondary effects. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. unam.mxlibretexts.org This typically results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE (kH/kD > 1). wikipedia.org The magnitude of the primary KIE can be substantial, often ranging from 2 to 8 for deuterium substitution. princeton.edulibretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.eduunam.mx These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu Secondary KIEs arise from changes in the vibrational environment of the isotopic label between the ground state and the transition state, often related to changes in hybridization or steric effects. princeton.edu For example, a change from sp³ to sp² hybridization at a carbon adjacent to the reaction center can lead to a normal secondary KIE, while the reverse change can result in an inverse effect. wikipedia.org

The use of deuterated compounds like 2,3-dimethylpentane-d16 allows chemists to probe these effects. By comparing the reaction rates of the deuterated and non-deuterated forms, researchers can deduce critical information about the transition state structure and the nature of bond-breaking and bond-forming steps. wikipedia.orgchem-station.com

The magnitude of the KIE can also provide information about the structure of the transition state. acs.org A large primary KIE often indicates a symmetric transition state where the hydrogen is being transferred between two atoms. princeton.edu Computational studies combined with experimental KIE measurements can help to model the geometry of the transition state with greater accuracy. acs.org For instance, δ-secondary kinetic isotope effects, which operate over several bonds, can be measured using specifically deuterated compounds to probe the extent of bond formation and breaking in the transition state of alkylation reactions. acs.org

Primary and Secondary Deuterium Isotope Effects

Isotopic Tracing in Complex Biochemical and Environmental Processes

The distinct mass of deuterium in this compound allows it to be used as a tracer, a substance that can be followed through a system to study movement and transformations. llnl.gov This is particularly valuable in complex biological and environmental systems where numerous processes occur simultaneously.

Isotopic tracers are instrumental in studying the biodegradation of hydrocarbons in the environment. ucl.ac.uk By introducing a deuterated hydrocarbon like this compound into a system, researchers can track its fate and identify the metabolic pathways responsible for its breakdown. clu-in.org The use of stable isotopes like deuterium is advantageous as they are non-radioactive and can be used in field studies. nih.gov

Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the isotopic composition of individual compounds. ucl.ac.ukserdp-estcp.mil In the context of biodegradation, an enrichment of the heavier isotope (deuterium) in the remaining un-degraded compound is often observed. This is because microorganisms typically metabolize the lighter, non-deuterated molecules at a faster rate, leading to isotopic fractionation. nih.gov This fractionation pattern can be used to confirm that biodegradation is occurring and even to distinguish between different degradation pathways (e.g., aerobic vs. anaerobic). serdp-estcp.milnih.gov For instance, fully deuterated compounds like deuterated benzene, toluene, and xylene have been used as tracers in groundwater to monitor the natural attenuation of pollutants. osti.gov

In animal nutrition, particularly in ruminants, understanding the rate at which feed passes through the digestive tract is crucial for evaluating nutrient utilization. frontiersin.org Deuterated compounds can serve as inert markers to measure the passage rate of digesta. frontiersin.org While specific studies using this compound in ruminants were not identified in the search results, the principle of using inert, labeled compounds is well-established. For example, chromium, cerium, and cobalt have been investigated as markers in digesta passage studies. frontiersin.org

The ideal marker should be chemically inert, not absorbed or metabolized, and flow with the specific phase of digesta being studied. Deuterated alkanes, being hydrocarbons, could potentially be used to trace the liquid or particulate phase of digesta, depending on their physical properties and association with feed particles. By measuring the concentration of the deuterated marker in fecal output over time, researchers can model the kinetics of passage through the rumen and the entire digestive tract. animbiosci.org This information is vital for optimizing feed formulations and improving animal productivity. animbiosci.orgresearchgate.net

Deuterated compounds are valuable as internal standards in analytical chemistry, particularly in techniques like mass spectrometry. clearsynth.compubcompare.ai Their chemical behavior is nearly identical to their non-deuterated counterparts, but they are easily distinguished by their higher mass. clearsynth.com This allows for accurate quantification of the analyte of interest by correcting for variations in sample preparation and instrument response. pubcompare.aia-2-s.com

In the context of separation processes, deuterated compounds like this compound can be used to study the efficiency and dynamics of these processes. For example, in chromatography, a deuterated standard can be co-injected with a complex mixture to monitor retention times and peak shapes, helping to validate and optimize the separation method. clearsynth.com The use of deuterated tracers is also relevant in industrial processes, such as monitoring the efficiency of distillation or extraction columns.

Theoretical and Computational Chemistry Studies of Deuterated 2,3 Dimethylpentane

Quantum Chemical Calculations for Electronic Structure and Vibrational Properties

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of molecules at the electronic level. researcher.lifearxiv.orglsu.edupurdue.eduresearchgate.net For 2,3-Dimethylpentane-d16, these calculations provide a detailed picture of how the increased mass of deuterium (B1214612) influences the molecule's electronic and vibrational landscape.

The replacement of hydrogen with deuterium, a stable and non-radioactive isotope, introduces a subtle but important change in mass. clearsynth.com This substitution leads to altered vibrational properties, which can be a valuable tool in scientific research. clearsynth.com

Electronic Structure:

From a theoretical standpoint, the electronic structure of an alkane is not dramatically altered by the substitution of hydrogen with deuterium. The potential energy surface, which governs the molecule's geometry and reactivity, remains largely unchanged because the electronic interactions are primarily dependent on charge, not nuclear mass. However, the zero-point energy (ZPE) of the molecule is lowered upon deuteration. This is a direct consequence of the heavier deuterium atoms having lower vibrational frequencies in the ground state.

Vibrational Properties:

The most significant impact of deuteration is on the vibrational frequencies of the molecule. mydisser.comajchem-a.comacs.org The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as protium (B1232500) (the common hydrogen isotope), the C-D bonds in this compound vibrate at significantly lower frequencies than the corresponding C-H bonds in its non-deuterated counterpart. clearsynth.comajchem-a.com This phenomenon, known as a red shift in the vibrational spectrum, is a hallmark of deuteration. ajchem-a.com

Below is a hypothetical data table illustrating the kind of results that would be obtained from quantum chemical calculations comparing the vibrational frequencies of 2,3-dimethylpentane (B165511) and its perdeuterated analog.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for 2,3-Dimethylpentane (C₇H₁₆) | Calculated Frequency (cm⁻¹) for this compound (C₇D₁₆) | Frequency Shift (cm⁻¹) |

| C-H/C-D Stretch (Primary) | ~2960 | ~2140 | ~820 |

| C-H/C-D Stretch (Secondary) | ~2930 | ~2120 | ~810 |

| C-H/C-D Stretch (Tertiary) | ~2890 | ~2080 | ~810 |

| CH₃/CD₃ Bend (Asymmetric) | ~1460 | ~1050 | ~410 |

| CH₂/CD₂ Scissor | ~1450 | ~1040 | ~410 |

| CH₃/CD₃ Bend (Symmetric) | ~1380 | ~980 | ~400 |

Note: These are representative values and the actual calculated frequencies would depend on the specific computational method and basis set used.

Molecular Dynamics Simulations and Conformational Analysis of Isotopic Analogs

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules, including their conformational dynamics. aip.orgchemrxiv.orguwo.ca For this compound, MD simulations can elucidate how isotopic substitution affects the molecule's flexibility and the relative populations of its various conformers.

Alkanes like pentane (B18724) and its derivatives exist as a mixture of different spatial arrangements, or conformers, resulting from rotation around their carbon-carbon single bonds. acs.orglibretexts.orgyoutube.com The most stable conformations are typically those that minimize steric hindrance, such as the anti-conformation where bulky groups are positioned 180° apart. libretexts.orgyoutube.com Less stable are the gauche conformations, and particularly unfavorable are syn-pentane interactions where methyl groups are in close proximity. libretexts.org

While the potential energy barriers to rotation are not significantly altered by deuteration, the dynamics of transitioning between conformers can be affected. The heavier mass of the deuterium atoms can lead to slower rotational motions and altered tumbling rates in solution. MD simulations can quantify these subtle dynamic isotope effects.

Furthermore, MD simulations, often in conjunction with a suitable force field, can be used to calculate the relative free energies of different conformers of this compound. This allows for a prediction of the equilibrium populations of each conformer at a given temperature. While the energy differences between conformers are primarily governed by electronic and steric effects (which are isotope-independent), the vibrational contributions to the free energy, which are isotope-dependent, can lead to small shifts in conformational equilibria.

A hypothetical table showing the results of a conformational analysis for 2,3-dimethylpentane and its deuterated analog is presented below.

| Conformer | Relative Energy (kcal/mol) - C₇H₁₆ | Relative Energy (kcal/mol) - C₇D₁₆ | Dihedral Angles (°) |

| Anti-Anti | 0.00 | 0.00 | C1-C2-C3-C4 ≈ 180, C2-C3-C4-C5 ≈ 180 |

| Anti-Gauche | 0.85 | 0.84 | C1-C2-C3-C4 ≈ 180, C2-C3-C4-C5 ≈ 60 |

| Gauche-Gauche | 1.60 | 1.58 | C1-C2-C3-C4 ≈ 60, C2-C3-C4-C5 ≈ 60 |

| Syn-Pentane | 3.60 | 3.55 | Unfavorable interaction |

Note: The energy differences are small, reflecting the subtle nature of the isotopic effect on conformational energies.

Computational Prediction and Interpretation of Isotope Effects

The study of isotope effects, particularly kinetic isotope effects (KIEs), is a powerful method for elucidating reaction mechanisms. researchgate.netacs.orgic.ac.ukcolumbia.edunih.govwikipedia.org Computational chemistry plays a crucial role in both predicting and interpreting these effects. researchgate.netacs.org

A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Primary KIEs are observed when the bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation.

For this compound, perdeuteration would be expected to lead to significant primary KIEs in reactions involving C-H/C-D bond cleavage, such as free-radical halogenation or combustion. The lower zero-point energy of the C-D bond compared to the C-H bond means that more energy is required to break the C-D bond, resulting in a slower reaction rate for the deuterated compound. This typically leads to a "normal" KIE (kH/kD > 1). wikipedia.org

Computational methods like DFT can be used to model the transition states of reactions involving 2,3-dimethylpentane. researchgate.net By calculating the vibrational frequencies of the reactant and the transition state for both the protiated and deuterated species, the KIE can be predicted with a high degree of accuracy. acs.org Discrepancies between theoretical and experimental KIEs can help refine the proposed reaction mechanism. researchgate.net

Inverse KIEs (kH/kD < 1) can also occur, for example, in cases where a C-H bond becomes stiffer in the transition state, or in equilibrium isotope effects where the deuterium prefers to be in the more strongly bound state. columbia.eduacs.org

A hypothetical data table for predicted KIEs in a hypothetical reaction is shown below.

| Reaction Type | Isotopic Position | Predicted kH/kD at 298 K | Interpretation |

| Free Radical Bromination | Tertiary C-H/C-D | 6.5 | Normal primary KIE, C-H/C-D bond broken in rate-determining step. |

| SN2 Nucleophilic Substitution | β-deuteration | 1.15 | Normal secondary KIE, hyperconjugation stabilization of the transition state. |

| Addition to a Double Bond | α-deuteration | 0.90 | Inverse secondary KIE, sp² to sp³ rehybridization at the carbon atom. wikipedia.org |

Development and Validation of Force Fields for Perdeuterated Alkanes

Molecular mechanics force fields are a set of potential energy functions and associated parameters used to describe the interactions between atoms in a molecule. wikipedia.org They are the engine behind molecular dynamics simulations and are essential for accurately modeling the behavior of large molecular systems. researchgate.net

Standard force fields, such as CHARMM, AMBER, and OPLS, have been extensively parameterized for common organic molecules, including alkanes. researchgate.netnih.gov However, for perdeuterated species like this compound, these standard force fields may not be adequate. The parameters related to bond stretching, angle bending, and torsional potentials are mass-dependent and need to be specifically adjusted for the presence of deuterium.

The development of a force field for perdeuterated alkanes involves a multi-step process:

Functional Form Selection: Choosing the mathematical form of the potential energy terms.

Parameterization: Determining the values of the parameters (e.g., force constants, equilibrium bond lengths and angles, torsional barriers) by fitting to high-level quantum chemical calculations and experimental data. wikipedia.org For deuterated compounds, this would include data on vibrational frequencies and geometric parameters.

Validation: Testing the force field's ability to reproduce a wide range of experimental observables that were not used in the parameterization process. nih.govchemrxiv.orguq.edu.au This could include thermodynamic properties like heats of vaporization and densities, as well as dynamic properties like diffusion coefficients. nih.govresearchgate.net

The goal is to create a transferable force field, where the parameters for specific functional groups (like a deuterated methyl or methylene (B1212753) group) can be used to model a wide variety of perdeuterated alkanes. wikipedia.org

A hypothetical table summarizing key parameters in a force field for protiated and deuterated alkanes is presented below.

| Force Field Parameter | 2,3-Dimethylpentane (Protiated) | This compound (Deuterated) | Source of Parameterization |

| Bond Stretching (C-H/C-D) | |||

| Equilibrium Bond Length (Å) | ~1.09 | ~1.09 | Quantum Chemistry |

| Force Constant (kcal/mol/Ų) | ~340 | ~345 | Vibrational Spectroscopy, Quantum Chemistry |

| Angle Bending (H-C-H/D-C-D) | |||

| Equilibrium Angle (°) | ~109.5 | ~109.5 | Quantum Chemistry |

| Force Constant (kcal/mol/rad²) | ~35 | ~38 | Vibrational Spectroscopy, Quantum Chemistry |

| Torsional (H-C-C-H/D-C-C-D) | |||

| Barrier Height (kcal/mol) | ~2.9 | ~2.9 | Quantum Chemistry, Rotational Spectroscopy |

Note: While equilibrium geometries are largely unaffected by isotopic substitution, the force constants, which relate to the stiffness of the bonds and angles, are subtly different.

Future Directions and Emerging Research Opportunities

Advances in Site-Selective Deuteration Technologies

The synthesis of specifically labeled isotopologues like 2,3-Dimethylpentane-d16 relies on efficient and selective deuteration methods. While perdeuteration is useful, the future lies in the precise, site-selective incorporation of deuterium (B1214612) into complex molecules. Recent breakthroughs in catalysis are making this a reality, moving beyond harsh traditional methods to more elegant and controlled strategies. thieme-connect.com

Catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques that avoid the need for high-pressure deuterium (D₂) gas setups. bohrium.comresearchgate.net These methods use readily available deuterium donors, such as deuterated water (D₂O), alcohols, or silanes, in conjunction with transition-metal catalysts. bohrium.com For instance, heterogeneous catalysts like Platinum on carbon (Pt/C) and Rhodium on carbon (Rh/C) have been shown to efficiently deuterate aliphatic compounds in a mixture of deuterated isopropanol (B130326) (i-PrOD-d8) and D₂O. researchgate.netjst.go.jp Homogeneous catalysts, including those based on palladium, ruthenium, and iridium, offer high selectivity for C-H activation and subsequent hydrogen isotope exchange (HIE). thieme-connect.comcatalysis.deacs.org Recent research has focused on ligand design to control the regioselectivity of these reactions, enabling the deuteration of specific positions within a molecule. thieme-connect.com Photocatalysis represents another frontier, providing mild conditions for selective monodeuteration by combining radical-mediated processes with deuterium atom transfer. researchgate.net

These advanced methods allow for the synthesis of a wide array of specifically deuterated compounds, which are invaluable for mechanistic studies, as internal standards, and as building blocks for more complex deuterated materials. researchgate.netresearchgate.net

Table 1: Selected Catalytic Systems for Alkane and Organic Molecule Deuteration

| Catalytic System | Deuterium Source | Substrate Type | Key Features | Citations |

|---|---|---|---|---|

| Pt/C or Rh/C | i-PrOD-d8 / D₂O | Alkanes (linear, branched, cyclic) | Efficient multiple deuteration under mild conditions. | researchgate.netjst.go.jp |

| Palladium (Pd)/Novel Ligands | D₂O | Free Carboxylic Acids, Arenes | Late-stage, site-selective C-H deuteration. | thieme-connect.com |

| Ruthenium (Ru) Pincer Complexes | D₂O | Alcohols, Terminal Alkynes | Highly efficient and selective α and β deuteration. | acs.org |

| Copper (Cu) Hydride | Deuterated Alcohols/Silanes | Aryl Alkynes | Transfer deuteration to form deuterated alkanes with high incorporation. | bohrium.com |

| Photocatalyst + Thiol Catalyst | CH₃OD | Alkyl groups with ketone handle | Site-specific and degree-controlled mono-, di-, and tri-deuteration. | researchgate.netnih.gov |

Novel Applications in Materials Science and Engineering

The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of chemical bonds (C-D vs. C-H), leading to a stronger bond and a lower zero-point energy. irb.hr This phenomenon, known as the kinetic isotope effect (KIE), is being increasingly exploited to engineer materials with enhanced properties. acs.org

In polymer science, deuterium labeling is a cornerstone of the neutron scattering technique. scielo.org.mx Because protium (B1232500) (¹H) and deuterium (²H) have very different neutron scattering lengths, selectively labeling polymer chains allows researchers to create contrast in polymer blends or solutions. This enables detailed studies of polymer structure, conformation, and dynamics that are not possible with other techniques. researchgate.netoup.com

Another promising area is in organic electronics. The enhanced stability of the C-D bond compared to the C-H bond can suppress vibrational degradation pathways in organic light-emitting diodes (OLEDs). acs.org This has been shown to improve the operational longevity and efficiency of the devices. researcher.life Research is expanding to explore how deuteration affects other material properties, including thermal stability and charge transport, opening possibilities for creating more robust and higher-performance organic electronic materials. researcher.liferesolvemass.ca The predictable changes upon deuteration make it a powerful design tool for the rational development of next-generation materials. scielo.org.mxresearchgate.net

Table 2: Applications of Deuteration in Materials Science

| Application Area | Technique/Principle | Observed/Potential Benefit | Citations |

|---|---|---|---|

| Polymer Science | Small-Angle Neutron Scattering (SANS) | Enables contrast matching to elucidate polymer chain conformation, blend morphology, and dynamics. | scielo.org.mxresearchgate.netoup.com |

| Organic Electronics (OLEDs) | Kinetic Isotope Effect (KIE) | Increased operational lifetime and efficiency due to suppression of C-H bond degradation pathways. | acs.orgresearcher.life |

| Photoelectrocatalysis | Interfacial Effects | Amplified D₂O splitting for hydrogen/deuterium production. | researchgate.net |

| Fluorophores | Kinetic Isotope Effect (KIE) | Improved properties and stability of fluorescent molecules. | acs.org |

Integration of Multi-Omics and Isotopic Labeling Approaches

In the fields of systems biology and medicine, multi-omics approaches—which combine data from genomics, proteomics, and metabolomics—aim to provide a comprehensive understanding of biological systems. Within this framework, stable isotope labeling is an indispensable tool, and deuterated compounds like this compound play a critical role as standards. sigmaaldrich.cnbiologists.comnih.gov

Stable isotope tracing, using substrates labeled with ¹³C, ¹⁵N, or ²H, is a powerful technique for mapping the flow of atoms through metabolic pathways. nih.govmdpi.comspringernature.com By introducing a labeled nutrient and analyzing its downstream metabolites with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify metabolic fluxes and identify dysregulated pathways in diseases like cancer. nih.govembopress.orgescholarship.org

In quantitative metabolomics, deuterated molecules are considered the gold standard for use as internal standards in MS-based analyses. sigmaaldrich.cnscbt.combevital.no Biological samples are complex matrices that can cause variations in instrument response, particularly ion suppression. bevital.no Because a deuterated standard is chemically identical to its non-labeled analyte counterpart, it co-elutes during chromatography and experiences the same matrix effects. lgcstandards.com By adding a known amount of the deuterated standard to a sample, the analyte's signal can be accurately normalized, allowing for precise and reliable quantification. scbt.comlgcstandards.com The use of a dedicated stable isotope-labeled internal standard for each analyte is crucial for minimizing measurement uncertainty in large-scale metabolomic and lipidomic studies. lgcstandards.comnih.govrsc.org

Table 3: Role of Deuterated Compounds in Multi-Omics Research

| Omics Field | Application | Function of Deuterated Compound | Citations |

|---|---|---|---|

| Metabolomics | Quantitative Mass Spectrometry | Internal standard for accurate quantification; corrects for matrix effects and instrument variability. | sigmaaldrich.cnscbt.combevital.noisotope.com |

| Lipidomics | Quantitative Mass Spectrometry | Internal standard for precise measurement of lipids and oxylipins. | biologists.comnih.govscbt.comnih.gov |

| Fluxomics / Stable Isotope Tracing | Metabolic Pathway Analysis | Tracer molecule (e.g., deuterated glucose) to follow metabolic routes and quantify pathway activity. | nih.govmdpi.comembopress.orgescholarship.org |

| Proteomics | Quantitative Mass Spectrometry | Can be used in standards for determining protein conformations via H/D exchange. | acs.org |

Synergistic Experimental and Computational Research in Deuterated Systems

The profound effects of isotopic substitution on chemical reactions, particularly the kinetic isotope effect and quantum tunneling, provide a rich area for investigation where experimental and computational approaches are powerfully combined. u-szeged.huarxiv.org Computational chemistry, using methods like Density Functional Theory (DFT) and path-integral molecular dynamics (PIMD), allows researchers to model reaction pathways and predict outcomes that can be tested experimentally. researchgate.netnih.govubc.ca

A key area of synergy is the study of quantum tunneling, a phenomenon where particles like hydrogen nuclei can pass through an energy barrier they classically could not. researchgate.net This effect is highly mass-dependent and is significantly reduced when hydrogen is replaced by the heavier deuterium. u-szeged.hu By comparing the reaction rates of a hydrogenated compound versus its deuterated analogue, both experimentally and computationally, researchers can quantify the contribution of tunneling to the reaction mechanism. researchgate.netaip.org Recent studies combining computer simulations with experimental data have provided quantum-tunneling-based explanations for previously observed reaction dynamics involving hydrogen isotopes. u-szeged.hu

This synergy is not limited to reaction kinetics. Computational methods are used to calculate the vibrational spectra of deuterated molecules, such as polycyclic aromatic hydrocarbons (PAHs), which aids in the interpretation of astronomical observations. researchgate.netresearchgate.net Similarly, computational models can predict how deuteration will affect ligand-receptor binding affinities, guiding the design of new pharmaceuticals. irb.hr The integration of high-level computation with precise experimental measurement provides a deeper, more mechanistic understanding of the fundamental role of isotopes in chemistry and physics. aip.orgethz.chaip.org

Table 4: Examples of Synergistic Experimental and Computational Studies on Deuterated Systems

| Research Area | Experimental Method | Computational Method | Objective | Citations |

|---|---|---|---|---|

| Reaction Dynamics | Laser flash photolysis, Shock tube experiments | Path-integral molecular dynamics (PIMD), Transition-state theory | Elucidate reaction kinetics, kinetic isotope effects, and quantum tunneling in H/D transfer reactions. | u-szeged.huresearchgate.netaip.orgaip.org |

| Astrochemistry | Infrared Spectroscopy | Density Functional Theory (DFT) | Calculate vibrational spectra of deuterated PAHs to interpret interstellar observations. | researchgate.netresearchgate.net |

| Catalysis | Kinetic studies, Product analysis | Density Functional Theory (DFT) | Investigate C-H activation mechanisms on catalyst surfaces. | ubc.ca |

| Drug Design | Binding Assays | Molecular Dynamics (MD) Simulations | Predict and rationalize changes in ligand-receptor affinity upon deuteration. | irb.hr |

| Supramolecular Chemistry | NMR Spectroscopy | Gas-phase calculations with solvent models | Correlate and predict reactivity in bioorthogonal chemical reactions. | nih.gov |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 2,3-Dimethylpentane-d16 in isotopic labeling studies?

- Methodological Answer : Synthesis typically involves catalytic deuteration of the parent hydrocarbon using deuterium gas (D₂) under controlled conditions. Characterization requires GC-MS with deuterium-specific detectors to confirm isotopic purity and structural integrity . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR, is critical for verifying deuterium placement and quantifying isotopic enrichment . Safety protocols, including proper ventilation and personal protective equipment (PPE), must align with OSHA standards to mitigate exposure risks during synthesis .

Q. How can researchers assess the isotopic purity of this compound in solvent systems?

- Methodological Answer : Isotopic purity is evaluated using mass spectrometry (MS) coupled with gas chromatography (GC) to detect residual protiated analogs. Quantitative ²H-NMR can also differentiate deuterium incorporation at specific molecular positions, with calibration against certified reference materials . Contamination risks during sample preparation require strict adherence to inert-atmosphere techniques (e.g., gloveboxes) to avoid hydrogen-deuterium exchange .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Ventilation : Use fume hoods to prevent aerosol formation, as per Agilent Technologies’ safety guidelines .

- Spill Management : Absorb leaks with silica-based materials and dispose via certified waste handlers to avoid environmental contamination .

- Medical Monitoring : Regular neurological evaluations and kidney function tests for lab personnel, as recommended in OSHA-compliant hazard sheets .

Advanced Research Questions

Q. How does deuteration in this compound influence its physicochemical properties compared to the protiated form?

- Methodological Answer : Deuteration alters bond vibration frequencies (redshift in IR spectra) and increases molecular mass, affecting boiling points and diffusion rates. Computational modeling via quantum chemical calculations (e.g., density functional theory) can predict these changes, validated experimentally using differential scanning calorimetry (DSC) and vapor pressure measurements . QSPR (Quantitative Structure-Property Relationship) models further correlate isotopic substitution with thermodynamic parameters .

Q. What role does this compound play in mechanistic studies of hydrocarbon oxidation or radical reactions?

- Methodological Answer : As a deuterated tracer, it isolates kinetic isotope effects (KIEs) in reaction pathways. For example, in radical chain reactions, deuterium’s lower zero-point energy slows hydrogen abstraction, enabling precise measurement of rate constants via time-resolved spectroscopy or EPR . Contradictory KIE values across studies may arise from impurities or incomplete deuteration, necessitating rigorous pre-experiment MS validation .

Q. How should researchers address contradictions in isotopic tracer data involving this compound?

- Methodological Answer : Data inconsistencies often stem from:

- Sample Heterogeneity : Cross-validate isotopic purity using multiple techniques (e.g., GC-MS, NMR).

- Experimental Design Flaws : Ensure reaction conditions (e.g., temperature, solvent polarity) are replicated precisely.

- Statistical Artifacts : Apply mixed-effects models to distinguish technical noise from biological/chemical variability .

Q. What computational tools are available to model the behavior of this compound in complex mixtures?

- Methodological Answer : Tools like CC-DPS (Chemical Compounds Deep Profiling Services) integrate neural networks and statistical thermodynamics to predict solubility, partition coefficients, and interaction potentials in multicomponent systems. Inputs require SMILES notation (e.g.,

CCC(C)(C)CCfor structural analogs) and experimental validation via phase-diagram studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.